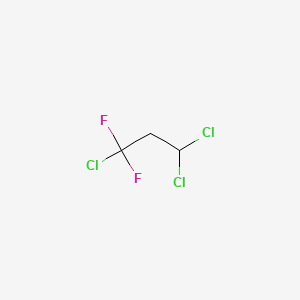

1,3,3-Trichloro-1,1-difluoropropane

Description

Significance of Polyhalogenated Propane (B168953) Scaffolds in Chemical Sciences

The propane backbone, a three-carbon chain, provides a simple yet versatile scaffold for multiple halogen substitutions, leading to a wide array of isomers with distinct characteristics. Polyhalogenated propanes, those containing multiple halogen atoms, are of particular interest. The specific number, type, and position of the halogen atoms can fine-tune the molecule's steric and electronic properties. This tunability makes them useful as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

The reactivity of C-H bonds in alkanes is generally low. However, the presence of halogens can influence the reactivity of neighboring C-H bonds, making selective functionalization possible. For instance, the halogenation of propane can lead to a mixture of mono-halogenated products, with the distribution depending on the specific halogen and reaction conditions. unacademy.comlibretexts.org Further halogenation can produce a variety of di-, tri-, and polyhalogenated isomers. unacademy.com The study of these reaction mechanisms and product distributions provides valuable insights into the fundamental principles of organic reactivity.

Contemporary Research Trajectories for 1,3,3-Trichloro-1,1-difluoropropane within Organic and Physical Chemistry

While the broader class of polyhalogenated propanes has been extensively studied, dedicated research on this compound (also known as HCFC-242fa) appears to be limited in publicly available academic literature. nih.govnoaa.govchemicalbook.com Much of the available information is confined to chemical databases and supplier specifications. nih.govchemicalbook.com However, by examining the general research trends in halogenated alkanes, we can infer potential areas of interest for this specific compound.

In the realm of organic chemistry , a primary research trajectory would involve its use as a synthetic intermediate. The presence of both chlorine and fluorine atoms on the propane chain offers multiple sites for nucleophilic substitution or elimination reactions. The -CClF2 group and the -CHCl2 group present different reactive possibilities. Researchers might explore dehydrohalogenation reactions to form halogenated propenes, which are themselves valuable monomers for polymerization or precursors for other functionalized molecules. The differential reactivity of the C-Cl and C-F bonds could also be exploited for selective chemical transformations.

From a physical chemistry perspective, this compound could be a subject of spectroscopic and computational studies. Detailed analysis of its infrared, Raman, and NMR spectra would provide valuable data on its molecular structure, vibrational modes, and the electronic environment of its constituent atoms. nih.gov Computational modeling could be employed to predict its conformational isomers, calculate thermodynamic properties, and understand its atmospheric lifetime and degradation pathways, which is particularly relevant for hydrochlorofluorocarbons (HCFCs). noaa.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H3Cl3F2 | nih.gov |

| Molecular Weight | 183.41 g/mol | nih.govchemicalbook.com |

| CAS Number | 460-63-9 | nih.govchemicalbook.com |

| Boiling Point | 107-109 °C | chemicalbook.com |

| Synonyms | HCFC-242fa, 1,1-Difluoro-1,3,3-trichloropropane | nih.govchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trichloro-1,1-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3F2/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKXDZKIXFNBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196683 | |

| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-63-9 | |

| Record name | 1,3,3-Trichloro-1,1-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,3,3-trichloro-1,1-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3,3 Trichloro 1,1 Difluoropropane and Analogous Halopropanes

Catalytic Fluorination Approaches

Catalytic fluorination represents a primary route for the synthesis of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). These methods involve the substitution of chlorine or hydrogen atoms with fluorine through the use of a fluorinating agent, typically hydrogen fluoride (B91410) (HF), in the presence of a catalyst. The choice of reaction phase—vapor or liquid—and the catalyst design are critical in determining the selectivity and efficiency of the fluorination process.

Vapor-Phase Hydrofluorination Protocols

Vapor-phase hydrofluorination is a widely employed industrial method for the production of volatile fluorinated compounds. This process typically involves passing the vaporized feedstock, a chlorinated hydrocarbon, along with anhydrous hydrogen fluoride over a solid catalyst at elevated temperatures.

Key parameters influencing the outcome of vapor-phase hydrofluorination include temperature, pressure, the molar ratio of HF to the organic substrate, and the contact time with the catalyst. For the synthesis of related fluorinated propanes, temperatures can range from 200 to 450 °C. The catalyst's role is to facilitate the halogen exchange reaction while minimizing side reactions such as dehydrohalogenation and carbonization.

Liquid-Phase Fluorination Systems and Conditions

Liquid-phase fluorination offers an alternative to vapor-phase processes, often operating at lower temperatures and pressures. This can be advantageous for less volatile or thermally sensitive compounds. The reaction is carried out by bubbling the fluorinating agent through a solution or slurry of the substrate and a catalyst.

Antimony pentachloride (SbCl₅) and other antimony halides have traditionally been used as catalysts in liquid-phase fluorination. However, their use can be complicated by issues of toxicity and catalyst deactivation. More recent developments have explored the use of ionic liquids as both solvents and catalysts, offering potential benefits in terms of reaction control and catalyst recycling.

Design and Evaluation of Heterogeneous and Homogeneous Catalysts

The development of effective catalysts is central to advancing fluorination technologies. Both heterogeneous and homogeneous catalysts are employed, each with distinct advantages and disadvantages.

Heterogeneous Catalysts: These are typically solid materials that are easily separated from the reaction mixture. For vapor-phase hydrofluorination, common catalysts include activated carbons and metal oxides or halides supported on various materials. For instance, chromium-based catalysts, such as chromium(III) oxide (Cr₂O₃) or chromium oxyfluoride, are widely used. These are often supported on materials like alumina (B75360) (Al₂O₃) or activated carbon. The activity and selectivity of these catalysts can be enhanced by the addition of co-catalysts such as zinc, nickel, or cobalt.

| Catalyst System | Support Material | Typical Operating Temperature (°C) | Key Features |

| Chromium(III) oxide | Activated Carbon | 250-400 | High activity for C-Cl to C-F exchange. |

| Supported Metal Halides (e.g., CoCl₂, NiCl₂) | γ-Alumina | 200-350 | Can exhibit high selectivity for specific fluorination products. |

| Mixed Metal Oxides | - | 300-450 | Offers tunable acidity and surface properties. |

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which can lead to higher activity and selectivity under milder conditions. Lewis acids, such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄), have been investigated for liquid-phase fluorination. As mentioned, antimony pentachloride (SbCl₅) is a classic homogeneous catalyst for this purpose. The development of more environmentally benign and recyclable homogeneous catalysts, such as certain ionic liquids, is an active area of research.

| Catalyst Type | Example | Phase | Key Features |

| Lewis Acid | Antimony Pentachloride (SbCl₅) | Liquid | High activity but can be corrosive and difficult to separate. |

| Ionic Liquid | [BMIM][PF₆] (1-Butyl-3-methylimidazolium hexafluorophosphate) | Liquid | Acts as both solvent and catalyst, potentially recyclable. |

Feedstock Precursors and Their Chemical Transformations in Fluorination Processes

The synthesis of 1,3,3-Trichloro-1,1-difluoropropane and its isomers relies on the availability of suitable chlorinated propane (B168953) or propene precursors. The selection of the starting material is crucial as its structure directly influences the potential products and the required reaction conditions.

A plausible precursor for the synthesis of this compound is 1,1,1,3,3-pentachloropropane (B1622584) . The fluorination of this compound with HF would involve the stepwise replacement of chlorine atoms at the C-1 position with fluorine.

Reaction Scheme: CCl₃-CH₂-CHCl₂ + 2HF → CF₂Cl-CH₂-CHCl₂ + 2HCl

Another potential route could start from a partially fluorinated or unsaturated precursor. For example, the hydrofluorination of a tetrachloropropene (B83866) could also yield the desired product. The specific isomer of the starting tetrachloropropene would be critical in determining the final product structure.

Isomerization Strategies in Halogenated Propane Synthesis

The initial fluorination of a precursor molecule does not always yield the desired isomer directly. Therefore, isomerization reactions are often a necessary subsequent step to obtain the target compound. These rearrangements can involve the migration of halogen atoms or hydrogen atoms along the carbon chain.

Mechanistic Insights into Halogen Migration and Isomerization Pathways

The isomerization of halogenated propanes can be promoted by the presence of a catalyst, often the same Lewis acidic catalysts used in the fluorination step, or by thermal means. The mechanism of halogen migration typically involves the formation of a carbocation intermediate.

For instance, in the presence of a Lewis acid catalyst like antimony pentachloride, a chloride or fluoride ion can be abstracted from the halopropane, generating a carbocation. This carbocation can then undergo a rearrangement, such as a 1,2-hydride shift or a 1,2-halide shift, to form a more stable carbocation intermediate. The re-addition of a halide ion to this new carbocationic center results in an isomer of the original molecule.

The relative stability of the possible carbocation intermediates plays a significant role in determining the final product distribution. In the context of this compound, isomerization could potentially occur to form other isomers such as 1,1,3-Trichloro-3,3-difluoropropane or isomers with different chlorine and fluorine distributions on the propane backbone. The specific conditions, including the nature of the catalyst and the temperature, would be critical in directing the isomerization towards a particular product.

While detailed mechanistic studies specifically for the isomerization of this compound are not widely available in open literature, the general principles of carbocation-mediated rearrangements in haloalkanes provide a fundamental framework for understanding these potential transformations.

Influence of Lewis Acid Catalysts on Isomerization Efficiency and Selectivity

Lewis acid catalysis is a cornerstone of modern organic synthesis, particularly in the production of halogenated hydrocarbons. The fundamental role of a Lewis acid catalyst is to accept an electron pair from a reactant, thereby activating it towards a chemical transformation. youtube.com In the context of halopropane synthesis, Lewis acids are instrumental in catalyzing isomerization reactions, which involve the rearrangement of atoms within a molecule to form a different structural isomer. This process is crucial for converting less desirable isomers into more valuable target compounds.

The efficacy of a Lewis acid catalyst is determined by its ability to enhance the electrophilicity of the substrate, which lowers the activation energy of the reaction. youtube.com Aluminum chloride (AlCl₃) is a widely utilized Lewis acid in industrial processes, including the isomerization of chlorinated aromatics, which serves as an excellent analogue for understanding its role in halopropane chemistry. espublisher.com Studies on the isomerization of dichlorotoluene over an AlCl₃ catalyst reveal that it can effectively facilitate the migration of chloro-substituents around the aromatic ring to achieve a thermodynamic equilibrium of isomers. espublisher.com

The efficiency and selectivity of such isomerizations are highly dependent on reaction conditions and the nature of the catalyst itself. For instance, the catalytic activity of AlCl₃ can be significantly influenced by its physical form and whether it is immobilized on a support material like a zeolite. scirp.orgresearchgate.net The porous structure and the specific nature of the acid sites (whether they are Lewis or Brønsted sites) on the support material play a critical role in determining the distribution of product isomers (selectivity). scirp.orgresearchgate.net

Research on the AlCl₃-catalyzed isomerization of 2,5-dichlorotoluene (B98588) (2,5-DCT) demonstrates that as reaction conditions are varied, the yields of different isomers shift, alongside the formation of redistribution byproducts. This highlights the catalyst's role in governing the final product composition. At equilibrium, the conversion of 2,5-DCT reached approximately 78-79%, with the reaction yielding a complex mixture of other dichlorotoluene isomers as well as monochlorobenzene and dichloroxylene through redistribution reactions. espublisher.com

| Product | Average Yield (%) at Equilibrium (392.15–452.15 K) |

| 2,6-Dichlorotoluene | 5.6 |

| 3,5-Dichlorotoluene | 9.6 |

| 2,4-Dichlorotoluene | 16.2 |

| 3,4-Dichlorotoluene | 3.3 |

| 2,3-Dichlorotoluene | 2.3 |

| Dichlorobenzene (DCB) | 19.2 |

| Dichloroxylene (DCX) | 20.4 |

| Monochlorobenzene (CB) | 0.5 |

| Data sourced from a study on the isomerization and redistribution of 2,5-dichlorotoluene catalyzed by AlCl₃. espublisher.com |

This data illustrates that while a Lewis acid like AlCl₃ is highly efficient at promoting isomerization (high conversion of the starting material), its selectivity can be broad, leading to a diverse range of products. Controlling selectivity to favor a single isomer, such as this compound, requires careful optimization of the catalyst system, temperature, and pressure to guide the reaction pathway.

Multi-Step Synthesis Design and Process Integration for Enhanced Product Yields

A representative pathway often begins with the formation of a chlorinated propane backbone, followed by selective fluorination. One common industrial strategy is the telomerization reaction between a carbon tetrahalide and an alkene. For example, the synthesis of 1,1,1,3,3-pentachloropropane (HCC-240fa), a key intermediate for many fluoropropanes, can be achieved by reacting carbon tetrachloride with vinyl chloride in the presence of a catalyst system. google.com

The integration of these steps into a continuous process is vital for maximizing product yield and minimizing waste. Key aspects of process integration include:

Homogeneous Catalysis : Utilizing a catalyst system that is soluble in the reaction medium can create a homogeneous mixture, enhancing reaction rates and efficiency. google.com

Reactant and Catalyst Recycling : Unreacted starting materials and the catalyst are separated from the product stream and recycled back into the reactor. This is crucial for economic viability, especially when using expensive catalysts or reactants.

Sequential Reactors : The effluent from one reactor can be directly fed into a subsequent reactor for the next step in the synthesis, such as fluorination. This minimizes the need for costly and time-consuming intermediate purification steps.

A generalized multi-step process for analogous halopropanes can be summarized as follows:

| Step | Reaction Type | Example Reactants | Example Product | Key Process Considerations | Typical Selectivity |

| 1 | Telomerization | Carbon Tetrachloride + Vinyl Chloride | 1,1,1,3,3-Pentachloropropane (HCC-240fa) | Homogeneous catalyst system (e.g., cuprous chloride and an amine co-catalyst). google.com | >90% google.com |

| 2 | Fluorination | HCC-240fa + Hydrogen Fluoride (HF) | Mixture of chlorofluoropropanes (including HCFC-242fa) | Liquid-phase reaction, often catalyzed. Requires corrosion-resistant reactors. | Varies based on conditions |

| 3 | Isomerization / Separation | Mixture from Step 2 | Purified this compound | Lewis acid catalyst to convert isomers; fractional distillation to separate products. | N/A |

This integrated design ensures that raw materials are converted to the final product with high efficiency. By carefully controlling the conditions of each step and efficiently recycling intermediates, manufacturers can maximize the yield of the desired isomer, this compound.

Mechanistic Investigations of Chemical Transformations of 1,3,3 Trichloro 1,1 Difluoropropane

Nucleophilic Substitution Reaction Pathways

Nucleophilic substitution reactions are fundamental to the chemical reactivity of 1,3,3-Trichloro-1,1-difluoropropane. These reactions involve the replacement of a chlorine atom by a nucleophile, and the mechanistic route is highly dependent on the structure of the substrate and the reaction conditions.

The structure of this compound features two distinct carbon centers bearing chlorine atoms: the C1 carbon, which is bonded to two fluorine atoms and one chlorine atom, and the C3 carbon, which is bonded to two chlorine atoms and is a primary carbon. This structural difference dictates the preferred nucleophilic substitution mechanism at each site.

SN2 Mechanism: The bimolecular nucleophilic substitution (SN2) reaction involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com This mechanism is favored for unhindered carbon centers, such as primary alkyl halides. youtube.comresearchgate.net For this compound, the C3 position is a primary carbon, making it susceptible to SN2 attack. The reaction rate for an SN2 mechanism is dependent on the concentration of both the substrate and the nucleophile. youtube.com

SN1 Mechanism: The unimolecular nucleophilic substitution (SN1) mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com This pathway is favored for substrates that can form stable carbocations, typically tertiary alkyl halides. masterorganicchemistry.com While the C1 carbon in this compound is not tertiary, the potential for an SN1 reaction exists, although it is significantly influenced by the electronic effects of the attached fluorine atoms. The stability of any potential carbocation at C1 would be a critical factor.

The choice between SN1 and SN2 pathways is also governed by the nucleophile's strength and the solvent's properties. Strong nucleophiles and polar aprotic solvents favor SN2 reactions, whereas weak nucleophiles and polar protic solvents favor SN1 reactions by stabilizing the carbocation intermediate. researchgate.netlibretexts.orgyoutube.com

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

The presence of fluorine atoms on the molecule has a profound effect on the regioselectivity of nucleophilic substitution. Fluorine is the most electronegative element, and its substitution can dramatically influence chemical reactivity. acs.orgrsc.org

In this compound, the two fluorine atoms at the C1 position exert a strong electron-withdrawing inductive effect. This effect makes the C1 carbon atom more electrophilic and thus a more likely target for nucleophilic attack. However, the lone pairs on the fluorine atoms can cause electrostatic repulsion with an incoming nucleophile, which can hinder the reaction. researchgate.net Computational studies on similar fluorinated compounds have shown a preference for nucleophilic attack at the carbon atom bearing the fluorine atoms. acs.org The regioselectivity can be rationally tuned by factors that modulate the charge density of the attacking nucleophile. nih.gov

Stereoselectivity becomes relevant when a reaction creates a chiral center. If substitution occurs at the C1 position, a new stereocenter could be formed. SN2 reactions are known to proceed with an inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. youtube.com In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, typically result in a racemic or near-racemic mixture of products, as the nucleophile can attack from either face of the carbocation. youtube.com

Kinetic studies are essential for determining the mechanism of a reaction. The rate of an SN2 reaction is proportional to the concentrations of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. youtube.com Conversely, the rate-determining step of an SN1 reaction is the unimolecular ionization of the substrate, meaning the reaction follows first-order kinetics and its rate depends only on the substrate's concentration. masterorganicchemistry.com

Research on the nucleophilic substitution of fluorinated alkyl bromides has provided insight into the kinetic effects of fluorine substitution. The presence of α-fluorine atoms has been shown to significantly hinder the rate of SN2 reactions. researchgate.net This is attributed to the electrostatic repulsion between the lone pairs of the fluorine atoms and the approaching nucleophile. researchgate.net The rate-determining step in many halogenation reactions is the propagation step, where a radical abstracts a hydrogen or halogen atom. chemistrysteps.comstackexchange.comsavemyexams.comimperialwiki.com

| Substrate | Approximate Relative Rate |

|---|---|

| n-alkyl-Br | 1 |

| n-alkyl-CHFBr | 0.20 |

| n-perfluoroalkyl-CH₂CH₂Br | 0.12 |

| n-perfluoroalkyl-CH₂Br | 1 x 10⁻⁴ |

| n-alkyl-CF₂Br | <1 x 10⁻⁶ |

Data adapted from a study on the impact of fluorine substituents on substitution rates. researchgate.net

Halogen Exchange Reactions

Halogen exchange reactions are a key method for synthesizing fluorinated compounds from their chlorinated analogues. These reactions are of significant industrial importance for the production of various hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs).

The substitution of chlorine with fluorine in polychlorinated alkanes is famously achieved through the Swarts reaction. nih.govfrontiersin.org This reaction typically involves treating the chlorinated compound with a metal fluoride (B91410), such as antimony trifluoride (SbF₃), often in the presence of a catalytic amount of antimony pentachloride (SbCl₅) or chlorine. nih.govunacademy.com

The mechanism proceeds via nucleophilic substitution, where the fluoride from the metal fluoride salt acts as the nucleophile, displacing a chloride ion. The reaction's selectivity—which chlorine atom is replaced—is influenced by the substrate's structure. In this compound, the C-Cl bonds have different reactivities. The C1-Cl bond is activated by the geminal fluorine atoms, making it a potential site for exchange. However, the primary C3-Cl bonds are less sterically hindered. The precise selectivity depends on the specific reaction conditions and the catalyst system employed. frontiersin.org

Catalysts are crucial for enhancing the efficiency and selectivity of halogen exchange reactions. Strong Lewis acids, such as antimony pentachloride (SbCl₅) or aluminum fluoride (AlF₃), are commonly used. researchgate.netrsc.orgresearchgate.netgoogle.com

Degradation Mechanisms of Polyhalogenated Propanes

The environmental fate and transformation of polyhalogenated propanes like this compound are determined by their susceptibility to various degradation processes. These mechanisms involve the breaking of carbon-halogen and carbon-carbon bonds, leading to the formation of various smaller, often reactive, species. The presence of both chlorine and fluorine atoms on the same molecule influences its reactivity and the specific pathways of its decomposition.

Thermal Decomposition Pathways and Molecular Products

The initial step would likely be the scission of a C-Cl bond to form a trichlorodifluoropropyl radical and a chlorine radical. This initiation step would be followed by a series of propagation steps, which could include:

Hydrogen abstraction: The chlorine radical can abstract a hydrogen atom from another molecule of this compound, forming hydrogen chloride (HCl) and another organic radical.

β-scission: The initially formed organic radical can undergo fragmentation, breaking a C-C bond to yield smaller, more stable molecules and radicals. For instance, elimination of a chlorine radical from the carbon adjacent to the radical center could form a difluorochloro-substituted propene.

Termination: The reaction would conclude when radicals combine to form stable products.

Potential molecular products from the thermal decomposition could include various smaller halogenated alkanes and alkenes, such as dichlorodifluoromethane (B179400) (CCl₂F₂), chlorodifluoromethane (B1668795) (CHClF₂), and various chlorinated and fluorinated propenes. The exact product distribution would be highly dependent on the temperature, pressure, and presence of other substances.

Table 1: Postulated Initial Steps in the Thermal Decomposition of this compound

| Step | Reaction | Description |

| Initiation | C₃H₃Cl₃F₂ → •C₃H₂Cl₂F₂ + Cl• | Homolytic cleavage of a C-Cl bond. |

| Propagation 1 | Cl• + C₃H₃Cl₃F₂ → HCl + •C₃H₂Cl₃F₂ | Hydrogen abstraction by a chlorine radical. |

| Propagation 2 | •C₃H₂Cl₃F₂ → C₃H₂Cl₂F₂ + Cl• | β-scission leading to a halogenated propene. |

This table represents a simplified and hypothetical reaction scheme based on general principles of thermal decomposition of halogenated hydrocarbons, as specific data for this compound is not available.

Hydrolytic Degradation Mechanisms Under Varied Aqueous Conditions

The hydrolysis of this compound, or reaction with water, is expected to be a slow process under typical environmental conditions. The rate of hydrolysis for haloalkanes is dependent on the nature of the halogen, with the C-Cl bond being more susceptible to cleavage than the C-F bond. The reaction would likely proceed via a nucleophilic substitution mechanism, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile.

Under neutral or acidic conditions, the reaction would likely follow an Sₙ1 pathway, involving the slow formation of a carbocation intermediate after the departure of a chloride ion. This carbocation would then rapidly react with water to form an alcohol. The presence of multiple chlorine atoms could influence the stability of the carbocation.

Under alkaline conditions (higher pH), an Sₙ2 mechanism, involving a direct attack by the hydroxide ion on the carbon atom bearing a chlorine atom, would be more likely. This would lead to the displacement of a chloride ion and the formation of a halogenated alcohol. The steric hindrance around the carbon atoms would affect the rate of this bimolecular reaction.

Further hydrolysis could lead to the replacement of additional chlorine atoms and potential elimination reactions, forming halogenated alkenes. The strong C-F bonds are generally resistant to hydrolysis under moderate conditions.

Photolytic Degradation Mechanisms Induced by Ultraviolet Irradiation

The photolytic degradation of this compound would involve the absorption of ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds. The energy of the UV photons must be sufficient to break the bonds within the molecule. Similar to thermal decomposition, the C-Cl bonds are more susceptible to photolysis than the C-F or C-C bonds due to their lower bond dissociation energies.

Upon absorption of UV radiation, a molecule of this compound would likely undergo homolytic cleavage of a C-Cl bond, generating a chlorine radical and a polyhalogenated propyl radical.

C₃H₃Cl₃F₂ + hν → •C₃H₂Cl₂F₂ + Cl•

The generated chlorine radical is highly reactive and can initiate a chain reaction in the presence of other organic matter or in the atmosphere. In an aqueous environment, the radicals formed can react with water or dissolved oxygen to form a variety of degradation products, including halogenated alcohols, aldehydes, and carboxylic acids. The specific products would depend on the wavelength of the UV radiation and the composition of the surrounding medium. Studies on the photodegradation of other chloro- and fluorocarbons have shown that the presence of substances like titanium dioxide (TiO₂) can photocatalyze the degradation process, leading to more rapid and complete mineralization.

Dehalogenation Reactions of Related Polyhalogenated Propane (B168953) Derivatives

The dehalogenation of polyhalogenated propanes, the removal of halogen atoms, is a key transformation process. This can be achieved through various chemical and biological pathways. While specific studies on this compound are scarce, research on related compounds provides insight into potential dehalogenation reactions.

Reductive dehalogenation, often mediated by zero-valent metals (e.g., iron, zinc) or by microbial action under anaerobic conditions, is a significant pathway for the degradation of chlorinated alkanes. In this process, the halogenated compound accepts electrons, leading to the cleavage of a carbon-halogen bond and its replacement with a hydrogen atom. For a compound like this compound, the chlorine atoms would be preferentially removed over the fluorine atoms.

For example, the reaction with zero-valent iron (Fe⁰) would proceed as follows:

Fe⁰ + C₃H₃Cl₃F₂ + H⁺ → Fe²⁺ + C₃H₄Cl₂F₂ + Cl⁻

This process could continue, leading to the sequential removal of chlorine atoms. The reactivity and selectivity of the dehalogenation would depend on the specific arrangement of the halogen atoms on the propane chain.

Another important dehalogenation reaction is dehydrohalogenation, an elimination reaction where a hydrogen and a halogen atom are removed from adjacent carbon atoms to form an alkene. This reaction is typically base-catalyzed. For a polyhalogenated propane, the presence of multiple halogen atoms can influence the regioselectivity of the elimination, with Zaitsev's rule generally predicting the formation of the more substituted alkene. However, the nature of the base and the steric environment can also affect the outcome.

Table 2: Common Dehalogenation Reactions for Polyhalogenated Alkanes

| Reaction Type | Reagents/Conditions | General Transformation |

| Reductive Dehalogenation | Zero-valent metals (e.g., Fe⁰, Zn⁰), anaerobic microbes | R-X + 2e⁻ + H⁺ → R-H + X⁻ |

| Dehydrohalogenation | Strong bases (e.g., KOH, NaOH) in alcohol | R-CHX-CH₂R' → R-C=CHR' + HX |

This table provides a general overview of dehalogenation reactions applicable to polyhalogenated alkanes. The specific reactivity of this compound would need to be experimentally determined.

Sophisticated Analytical and Spectroscopic Characterization Techniques for Polyhalogenated Propane Structures

Advanced Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic methods form the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. By combining data from nuclear magnetic resonance, vibrational spectroscopy, and mass spectrometry, a comprehensive molecular portrait of 1,3,3-Trichloro-1,1-difluoropropane can be assembled.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent framework of this compound (Cl₂CH-CH₂-CF₂Cl). While specific spectral data for this compound is not widely published, its structure allows for clear predictions of the expected ¹H and ¹⁹F NMR spectra.

In ¹H NMR, the molecule presents two distinct proton environments. The proton on the C3 carbon (-CHCl₂) is adjacent to a methylene (B1212753) group (-CH₂-), and its signal would be split into a triplet by the two neighboring protons. Conversely, the two protons of the central methylene group (C2) are adjacent to the single proton on C3, and their signal would appear as a doublet. The significant electronegativity of the adjacent chlorine and fluorine atoms would shift these signals downfield.

In ¹⁹F NMR, a single fluorine environment is expected from the -CF₂Cl group. The signal for these two fluorine atoms would be split into a triplet by the two protons on the adjacent C2 carbon.

The coupling constants (J values) between the ¹H-¹H and ¹H-¹⁹F nuclei would provide further confirmation of the connectivity and give insights into the dihedral angles between the coupled nuclei, thus aiding in conformational analysis. For analogous halogenated propanes, detailed analysis of these coupling constants helps in understanding the rotational preferences around the C-C single bonds. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| -CHCl₂ (1H) | ~5.8 - 6.2 | Triplet (t) | -CH₂- |

| -CH₂- (2H) | ~3.0 - 3.5 | Triplet of triplets (tt) | -CHCl₂ and -CF₂Cl |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the functional groups within a molecule. For this compound, the spectra would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching: Typically found in the 2900-3100 cm⁻¹ region.

C-H bending: Scissoring and wagging modes for the -CH₂- group would appear in the 1400-1470 cm⁻¹ and 1250-1350 cm⁻¹ regions, respectively.

C-F stretching: These are typically strong absorptions in the IR spectrum, found in the 1000-1400 cm⁻¹ range. The geminal difluoro (-CF₂) group will have symmetric and asymmetric stretching modes.

C-Cl stretching: These vibrations occur in the 600-800 cm⁻¹ region and are often strong in the Raman spectrum.

While IR and Raman are excellent for identifying functional groups, they can also probe lower-frequency vibrations, such as the torsional modes associated with rotation around the C-C bonds. Analysis of these modes, often found below 400 cm⁻¹, can provide valuable information about the molecule's conformational energy landscape, complementing data from NMR studies. Although specific spectral libraries for this compound are not prevalent, data from related molecules like 1,2,3-trichloropropane (B165214) provide a reference for characteristic vibrations. nist.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | -CH₂- / -CHCl₂ | 2950 - 3050 | Medium |

| C-H Bend (Scissoring) | -CH₂- | 1400 - 1470 | Medium |

| C-F Stretch (Asymmetric) | -CF₂Cl | 1200 - 1350 | Strong (IR) |

| C-F Stretch (Symmetric) | -CF₂Cl | 1050 - 1150 | Strong (IR) |

| C-Cl Stretch | -CHCl₂ / -CF₂Cl | 600 - 800 | Strong |

High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information: the exact mass of the molecular ion, which confirms the elemental composition, and the fragmentation pattern, which offers structural clues. The molecular formula of this compound is C₃H₃Cl₃F₂. chemicalbook.com

Upon electron ionization, the molecule would produce a molecular ion ([M]⁺). A key feature would be a complex isotopic cluster for any chlorine-containing fragment, arising from the natural abundances of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For the molecular ion containing three chlorine atoms, a pattern of four peaks (M, M+2, M+4, M+6) would be observed. HRMS can measure the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), allowing the unambiguous determination of the elemental formula C₃H₃Cl₃F₂ from the measured mass. nih.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage of the weakest bonds is favored. For this compound, common fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This is a very common fragmentation for chlorinated compounds, leading to a [C₃H₃Cl₂F₂]⁺ ion. docbrown.info

Alpha-cleavage: Breakage of the C-C bonds adjacent to the halogenated carbons. For instance, cleavage could yield a [CF₂Cl]⁺ fragment or a [CHCl₂]⁺ fragment.

Loss of small neutral molecules: Elimination of HCl or HF can also occur.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z (for ³⁵Cl) | Possible Fragment Ion | Origin |

|---|---|---|

| 182 | [C₃H₃³⁵Cl₃F₂]⁺ | Molecular Ion ([M]⁺) |

| 147 | [C₃H₃³⁵Cl₂F₂]⁺ | Loss of •Cl |

| 99 | [C₂H₂³⁵Cl₂]⁺ | Cleavage and rearrangement |

| 85 | [CF₂³⁵Cl]⁺ | Alpha-cleavage |

| 83 | [CH³⁵Cl₂]⁺ | Alpha-cleavage |

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique can provide definitive data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals how molecules pack together, governed by intermolecular forces.

For a small organic molecule like this compound, which has a boiling point of 107-109°C, obtaining a single crystal suitable for X-ray diffraction would require cryogenic techniques. chemicalbook.com While no published crystal structure for this specific compound is available, the analysis of related halogenated compounds demonstrates the power of this method. materialsproject.org If a structure were determined, it would provide unparalleled detail, such as the precise C-F, C-Cl, and C-C bond lengths and the exact dihedral angles along the propane (B168953) backbone, offering a static snapshot of the molecule's most stable solid-state conformation.

Chromatographic Separations and Detection for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

Gas Chromatography (GC) is the premier analytical technique for the analysis of volatile and semi-volatile compounds like this compound (also known as HCFC-242fa). Given its use as an intermediate in chemical synthesis, GC is crucial for quality control. ahrinet.org

In a typical application, a sample would be injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column wall. Compounds with lower boiling points and weaker interactions with the stationary phase elute faster.

For HCFC-242fa, a GC method would be used to:

Assess Purity: Quantify the percentage of the desired product and detect any impurities, such as starting materials, other isomers (e.g., 1,2,3-Trichloro-1,1-difluoropropane), or byproducts from side reactions. nih.gov

Reaction Monitoring: Track the disappearance of reactants and the appearance of products over time to optimize reaction conditions (e.g., temperature, pressure, catalyst loading).

Trace Analysis: When coupled with a sensitive detector like a mass spectrometer (GC-MS) or an electron capture detector (ECD), GC can detect and quantify trace levels of halogenated compounds. copernicus.org

The choice of column and detector is critical. A non-polar or mid-polarity column would likely be effective for separating halogenated propanes. A mass spectrometer detector is particularly powerful as it provides not only quantification but also mass spectra of the eluting peaks, allowing for positive identification of impurities.

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Component Identification

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. In the context of producing this compound, GC-MS would be indispensable for quality control, allowing for the identification and quantification of impurities that may arise during synthesis.

The process would involve introducing a vaporized sample of this compound into the gas chromatograph. The separation of components would occur within a capillary column, where compounds are partitioned between a stationary phase and a mobile carrier gas (typically helium or hydrogen). The retention time, the time it takes for a specific compound to travel through the column, is a key characteristic used for preliminary identification.

Following separation, the individual components enter the mass spectrometer. Here, they are ionized, most commonly through electron ionization (EI), which bombards the molecules with high-energy electrons. This process fragments the molecules into a unique pattern of charged ions. The mass-to-charge ratio (m/z) of these fragments is then analyzed to create a mass spectrum, which serves as a molecular "fingerprint."

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of chlorine, fluorine, or other small groups. By comparing the obtained mass spectra with a library of known spectra, or through interpretation of the fragmentation patterns, the identity of the main compound and any impurities can be confirmed.

Hypothetical Impurity Profile:

In the synthesis of this compound, potential impurities could include isomers with different arrangements of chlorine and fluorine atoms, under- or over-halogenated propanes, and unreacted starting materials. A hypothetical GC-MS analysis might reveal the presence of compounds such as those listed in the table below.

| Potential Impurity | Molecular Formula | Likely Origin |

| 1,1,3-Trichloro-1-fluoropropane | C₃H₄Cl₃F | Incomplete fluorination |

| 1,3-Dichloro-1,1-difluoropropane | C₃H₄Cl₂F₂ | Over-fluorination or side reaction |

| Isomers of trichlorodifluoropropane | C₃H₃Cl₃F₂ | Isomerization during synthesis |

| Unreacted chloropropanes | e.g., C₃H₅Cl₃ | Incomplete reaction |

This table is illustrative and based on general principles of halogenated hydrocarbon synthesis. Actual impurities would depend on the specific synthetic route.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Studies

In situ spectroscopic techniques are invaluable for gaining a deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates without the need for sample extraction.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When coupled with Fourier Transform Infrared Spectroscopy (FTIR), which identifies the chemical composition of evolved gases, TGA-FTIR becomes a powerful tool for studying the thermal decomposition of a compound.

For this compound, a TGA experiment would reveal the temperature ranges at which the compound degrades. The resulting thermogram would show mass loss steps corresponding to the volatilization of degradation products. The evolved gas stream from the TGA is continuously passed through a heated gas cell in the FTIR spectrometer. The FTIR then records the infrared spectra of the gaseous products in real-time.

Expected Thermal Degradation Products:

The thermal decomposition of this compound would likely proceed through the cleavage of carbon-halogen and carbon-carbon bonds. The evolved gases identified by FTIR could include:

| Potential Degradation Product | Chemical Formula | Characteristic IR Absorption Bands (cm⁻¹) |

| Hydrogen Chloride | HCl | 2800-3000 |

| Hydrogen Fluoride (B91410) | HF | 3800-4200 |

| Phosgene | COCl₂ | ~1827 |

| Various smaller chloro- and fluoro-carbons | e.g., C₂H₂Cl₂, C₂H₂F₂ | Fingerprint region (below 1500) |

This table presents a hypothetical scenario based on the known thermal decomposition behavior of similar halogenated compounds. The actual products and their relative abundances would need to be determined experimentally.

Beyond GC-MS and TGA-FTIR, other advanced analytical methodologies could be employed for the comprehensive analysis of complex mixtures containing this compound. Techniques such as in situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy could be used to monitor the liquid phase of a reaction in real-time. By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked, providing valuable kinetic and mechanistic data.

Furthermore, for highly complex mixtures where GC separation may be insufficient, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers enhanced resolution, allowing for the separation of co-eluting compounds.

Computational Chemistry and Theoretical Modeling of 1,3,3 Trichloro 1,1 Difluoropropane and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,3,3-trichloro-1,1-difluoropropane. These methods provide a detailed picture of the electron distribution and how it influences the molecule's stability and reactivity.

Density Functional Theory (DFT) for Potential Energy Surface Mapping and Transition State Characterization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for mapping the potential energy surface (PES) of molecules like this compound. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and reaction pathways.

For halogenated propanes, DFT calculations can elucidate the rotational barriers between different conformers and the energy landscape of decomposition reactions. For instance, studies on related molecules like 1,2-dichloroethane (B1671644) have utilized DFT to map the potential energy curve for internal rotation, identifying the relative energies of the gauche and anti conformers. Similarly, DFT has been employed to study the transition states of elimination reactions in haloalkanes, providing insights into their atmospheric degradation pathways. rsc.org For example, in the study of elimination reactions from CH2F–CH2Cl, DFT calculations have been used to optimize the geometries of both the ground state and the transition state, and to calculate the activation energies for these reactions. rsc.org

Molecular Orbital Analysis and Electronic Property Prediction

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. wikipedia.org A smaller gap generally implies higher reactivity.

For this compound, MO analysis can predict its reactivity towards nucleophiles and electrophiles. While specific experimental or high-level computational data for the HOMO and LUMO energies of this compound are scarce, we can infer general trends from related halogenated alkanes. The presence of electronegative chlorine and fluorine atoms is expected to lower the energy of the molecular orbitals compared to propane (B168953). DFT calculations can provide quantitative predictions of these energies. For instance, a computational study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) using DFT calculated the HOMO and LUMO energies to understand its electronic properties and reactivity. nih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the electronic properties of this compound and its analogues.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Propane | -11.5 | 4.0 | 15.5 |

| 1,1-Difluoropropane | -12.1 | 2.5 | 14.6 |

| 1,3-Dichloropropane | -11.8 | 1.8 | 13.6 |

| This compound | -12.5 | 1.2 | 13.7 |

Note: The values for this compound are hypothetical and for illustrative purposes only.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide high accuracy for electronic properties, they can be computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for studying the conformational landscape and dynamics of molecules like this compound.

Rotamer Population Studies in Different Phases

This compound can exist in various conformations, or rotamers, due to rotation around its C-C single bonds. The relative populations of these rotamers can vary depending on the phase (gas, liquid, or solid) and the solvent environment. Molecular mechanics force fields, which approximate the potential energy of a system as a function of its atomic coordinates, are used to perform these studies.

Conformational analysis of similar small halogenated alkanes has shown that the presence of halogens significantly influences the conformational preferences. For example, studies on 1,1,2-trichloroethane (B165190) have shown that the relative populations of its conformers are solvent-dependent. rsc.org In the gas phase, intramolecular interactions such as steric hindrance and dipole-dipole interactions govern the conformational equilibrium. In the liquid phase, intermolecular interactions with surrounding molecules also play a crucial role.

MD simulations can be used to sample the conformational space of this compound over time, providing a dynamic picture of the rotamer populations. By analyzing the simulation trajectories, the percentage of time the molecule spends in each conformational state can be determined.

The following table illustrates hypothetical rotamer populations for this compound in different phases, which could be obtained from MD simulations. The labels (e.g., anti, gauche) refer to the relative positions of the chlorine and fluorine substituents.

| Rotamer | Gas Phase Population (%) | Liquid Phase Population (%) |

| anti-anti | 40 | 35 |

| anti-gauche | 30 | 35 |

| gauche-gauche | 20 | 20 |

| Other | 10 | 10 |

Note: These values are hypothetical and for illustrative purposes.

Intermolecular Interactions and Solvent Effects on Conformation

The conformation of this compound is significantly influenced by its interactions with neighboring molecules, especially in the condensed phase. These intermolecular interactions include van der Waals forces (dispersion and repulsion) and electrostatic interactions (dipole-dipole). wikipedia.org The presence of polar C-Cl and C-F bonds results in a significant molecular dipole moment, leading to strong dipole-dipole interactions. wikipedia.org

Solvent polarity can have a profound effect on the conformational equilibrium. libretexts.org Polar solvents tend to stabilize more polar conformers, while nonpolar solvents favor less polar ones. libretexts.org This phenomenon, known as the "solvent effect," can be studied using MD simulations with explicit solvent molecules or with implicit solvent models that represent the solvent as a continuous medium. For example, a study on the conformational equilibrium of 1,1,2-trichloroethane in various solvents demonstrated that the population of the more polar gauche conformer increases with increasing solvent polarity. rsc.org Similarly, the conformational preferences of oligo(m-phenylene ethynylene)s have been shown to be highly dependent on the solvent, with some solvents inducing a helical conformation while others lead to an unfolded state. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Analogues

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) modeling are valuable tools for predicting the physical, chemical, and biological properties of compounds based on their molecular structure. fiu.edu QSPR models establish a mathematical relationship between a set of molecular descriptors and a specific property. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

For hydrochlorofluorocarbons (HCFCs) and their analogues, QSPR models can be developed to predict properties like boiling point, vapor pressure, and atmospheric lifetime. This is particularly useful for screening large numbers of compounds and prioritizing them for further experimental investigation. For instance, a QSPR study on halogenated aliphatic compounds successfully predicted their boiling points using molecular mechanics-derived descriptors.

The development of a QSPR model for predicting a property of this compound and its analogues would involve the following steps:

Data Collection: Gathering experimental data for the property of interest for a set of structurally related compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The following table presents a hypothetical QSPR model for predicting the boiling point of some halogenated propane analogues.

| Compound | Molecular Weight ( g/mol ) | Polarizability (ų) | Dipole Moment (Debye) | Predicted Boiling Point (°C) | Experimental Boiling Point (°C) |

| 1-Chloropropane | 78.54 | 7.5 | 2.05 | 47.2 | 46.6 |

| 1,1-Dichloropropane | 112.99 | 8.8 | 2.27 | 87.5 | 88.1 |

| 1,1,1-Trichloropropane | 147.43 | 10.1 | 1.83 | 114.2 | 114.0 |

| This compound | 183.41 | 9.5 | 1.9 | 108.5 | 108-109 stenutz.eu |

Note: The predicted boiling point for this compound is based on a hypothetical QSPR model.

Research Applications and Utility in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Novel Fluorinated Organic Compounds

1,3,3-Trichloro-1,1-difluoropropane is a documented intermediate in the production of several important hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs). justia.com These compounds are sought after for their applications as refrigerants, blowing agents, and solvents, often as more environmentally friendly alternatives to older generations of chlorofluorocarbons (CFCs) and HCFCs. justia.comepo.org

A key synthetic pathway involves the reaction of this compound in processes that lead to the formation of compounds such as 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa), 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd), and 1,3,3,3-tetrafluoropropene (HFO-1234ze). justia.comgoogle.com These transformations typically involve fluorination reactions where chlorine atoms in the HCFC-242fa molecule are replaced with fluorine atoms. google.com

Below is a table of some of the key compounds synthesized using this compound as an intermediate.

| Precursor Compound | Resulting Compound | Chemical Formula of Resulting Compound | Common Applications of Resulting Compound |

| This compound (HCFC-242fa) | 1,1,1,3,3-pentafluoropropane (HFC-245fa) | C₃H₃F₅ | Blowing agent for foam insulation, refrigerant. justia.com |

| This compound (HCFC-242fa) | 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) | C₃H₂ClF₃ | Blowing agent, solvent, refrigerant. justia.comepo.org |

| This compound (HCFC-242fa) | 1,3,3,3-tetrafluoropropene (HFO-1234ze) | C₃H₂F₄ | Refrigerant, propellant, blowing agent. justia.comgoogle.com |

Development of Specialty Chemicals Derived from Halogenated Propane (B168953) Precursors

The use of halogenated propane precursors like this compound is a strategic approach in the development of specialty chemicals. Its status as a restricted or declarable substance by various regulatory bodies and companies underscores its industrial relevance, primarily as a chemical intermediate. commscope.comdanfoss.comjanome.co.jpkohsel.dkifi-audio.comtoppan.comnikon.com The controlled status of this compound is often linked to its role in the synthesis of other chemicals and its classification as an ozone-depleting substance, albeit with a lower potential than CFCs. danfoss.comnih.gov

The development of specialty chemicals from such precursors is driven by the need for materials with specific functionalities. While detailed public information on the full range of specialty chemicals derived directly from this compound is limited, its documented role in producing next-generation refrigerants and blowing agents highlights its importance. justia.comgoogle.com

Fundamental Research on Interactions with Biological Macromolecules and Cellular Pathways

Polymer Chemistry and the Synthesis of Fluorine-Containing Materials

While there is no direct evidence found in the search results of this compound being used as a monomer in polymerization reactions, its role as a precursor to other fluorinated molecules suggests an indirect contribution to polymer science. Fluorinated polymers are known for their desirable properties such as chemical resistance, thermal stability, and low surface energy. The synthesis of fluorinated monomers is a critical step in the production of these high-performance materials. Although not explicitly stated for this compound, it is plausible that some of the fluorinated compounds derived from it could serve as monomers or be further transformed into monomers for the synthesis of fluoropolymers.

Biological Transformation Pathways for Related Halogenated Organic Compounds

Specific studies on the biological transformation of this compound are not available in the public domain. However, research on other halogenated propanes, such as 1,2,3-trichloropropane (B165214), indicates that these compounds can be metabolized in biological systems. cdc.govnih.gov The metabolic pathways for halogenated hydrocarbons often involve cytochrome P450-catalyzed reactions, which can lead to dehalogenation and the formation of various metabolites. cdc.gov For example, the metabolism of 1,2-dichloro-1,1-difluoroethane (B158981) (HCFC-132b) in rats has been shown to produce metabolites such as 2-chloro-2,2-difluoroethyl glucuronide and chlorodifluoroacetic acid, which are then excreted. nih.gov It is important to note that these are examples from related compounds, and the specific metabolic fate of this compound would need to be determined through dedicated studies.

Q & A

Q. What synthetic routes are available for laboratory-scale preparation of HCFC-242fa, and what are their critical parameters?

HCFC-242fa is synthesized via two primary routes:

- Liquid-phase fluorination : Reacting 1,1,1,3,3-pentachloropropane (HCC-240fa) with anhydrous hydrogen fluoride (HF) in the presence of catalysts like SbCl₃ or SnCl₄. Optimal conditions include temperatures of 80–150°C, pressures of 5–20 bar, and reaction times of 4–10 hours. Excess HF (molar ratio 4:1) minimizes byproducts such as 1-chloro-3,3,3-trifluoropropene .

- Vapor-phase catalytic fluorination : Using chromium- or nickel-based catalysts on fluorinated alumina supports at 250–400°C. Key parameters include HF:organic feedstock ratios (3:1 to 10:1) and catalyst regeneration cycles to combat deactivation .

Q. How can gas chromatography (GC) be optimized to analyze HCFC-242fa isomer distribution?

A polar capillary column (e.g., DB-WAX) with isothermal operation at 60°C resolves cis/trans isomers. Internal standards (e.g., 1,2-dichlorobenzene) improve quantification accuracy. For example, trans-1,3,3,3-tetrafluoropropene elutes earlier than the cis isomer, with retention times differing by 0.8–1.2 minutes .

Q. What safety protocols are critical when handling HCFC-242fa in laboratory settings?

- Inhalation exposure : Use fume hoods with >100 ft/min airflow; monitor airborne concentrations via FTIR spectroscopy.

- Skin contact : Wear nitrile gloves (≥8 mil thickness) and chemically resistant aprons.

- Spill management : Neutralize HF byproducts with calcium carbonate slurry .

Advanced Research Questions

Q. What mechanistic factors contribute to catalyst deactivation in vapor-phase HCFC-242fa synthesis?

Catalyst deactivation arises from:

- Coke deposition : Partially fluorinated intermediates polymerize on active sites. Mitigation involves maintaining HF excess (>5:1 molar ratio) to suppress oligomerization .

- Over-fluorination : Chromium oxide catalysts (CrOₓ/F-Al₂O₃) convert to inert CrF₃. Regeneration with O₂/steam at 400°C restores activity by re-oxidizing fluorinated species .

Q. How do reaction conditions influence cis/trans isomer ratios in fluoropropane derivatives?

Isomer distribution is controlled by:

Q. What methodologies quantify the ozone depletion potential (ODP) of HCFC-242fa?

ODP is determined via:

- Relative chlorine efficiency : Calculated as 0.02–0.04 (CFC-11 = 1.0) based on atmospheric chlorine content .

- Photolysis experiments : UV irradiation (254 nm) in quartz reactors coupled with FTIR spectroscopy tracks Cl⁻ radical release rates. Comparative studies with HCFC-123 show 30% slower degradation kinetics for HCFC-242fa .

Q. How can computational chemistry predict reaction pathways for HCFC-242fa synthesis?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.